2-Chloro-4-ethoxy-5-methylpyrimidine
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Overview
Description
2-Chloro-4-ethoxy-5-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in various fields due to its unique chemical structure and potential biological activity. The molecular formula of this compound is C7H9ClN2O, and it has a molecular weight of 172.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-5-methylpyrimidine typically involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine. Another method involves refluxing a precursor compound in phosphorus oxychloride at 105°C for 3-4 hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-5-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide (EtONa) in ethanol (EtOH) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-Chloro-4-ethoxy-5-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the dimerization of inducible nitric oxide synthase (iNOS), which plays a role in its anti-inflammatory activity . The compound may also interact with other enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
2-Chloro-4-ethoxy-5-methylpyrimidine can be compared with other pyrimidine derivatives, such as:
2,4-Dichloro-5-methylpyrimidine: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Another pyrimidine derivative with unique functional groups that confer different reactivity and applications.
Properties
IUPAC Name |
2-chloro-4-ethoxy-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-11-6-5(2)4-9-7(8)10-6/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTFPKAHEHPWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135292-36-3 |
Source
|
Record name | 2-chloro-4-ethoxy-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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